N-cyclohexyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
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Overview
Description
N-cyclohexyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a triazolopyridazine core, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of N-cyclohexyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time .
Chemical Reactions Analysis
N-cyclohexyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-cyclohexyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of drugs targeting various diseases, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . It also exhibits activities as RORγt inverse agonists, PHD-1 inhibitors, JAK1, and JAK2 inhibitors . Additionally, this compound has applications in material sciences, where it is used in the development of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, as a JAK1 and JAK2 inhibitor, it interferes with the Janus kinase signaling pathway, which plays a crucial role in the regulation of immune responses and cell growth . By inhibiting these kinases, the compound can modulate immune responses and potentially treat autoimmune diseases and cancers .
Comparison with Similar Compounds
N-cyclohexyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide can be compared with other similar compounds, such as N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine . While both compounds share a triazolopyridazine core, they differ in their substituents, which can significantly impact their biological activities and applications. The unique combination of substituents in this compound contributes to its distinct pharmacological profile and potential therapeutic uses .
Properties
Molecular Formula |
C15H21N5O2 |
---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
N-cyclohexyl-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C15H21N5O2/c1-22-15-10-8-13-18-17-12(20(13)19-15)7-9-14(21)16-11-5-3-2-4-6-11/h8,10-11H,2-7,9H2,1H3,(H,16,21) |
InChI Key |
PGJWGWFKORKRCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)NC3CCCCC3)C=C1 |
Origin of Product |
United States |
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